molecular formula C13H17NO B1313526 Spiro[isochroman-4,4'-piperidine] CAS No. 909034-85-1

Spiro[isochroman-4,4'-piperidine]

カタログ番号 B1313526
CAS番号: 909034-85-1
分子量: 203.28 g/mol
InChIキー: QKTGFZPABWGWIF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Spiro[isochroman-4,4’-piperidine] is a chemical compound with the molecular formula C13H17NO . It is a type of spiro-heterocyclic compound, which are important in drug design processes .


Synthesis Analysis

Spiropiperidines, which include Spiro[isochroman-4,4’-piperidine], have gained popularity in drug discovery programs as medicinal chemists explore new areas of three-dimensional chemical space . The synthesis of spiropiperidines involves the formation of the spiro-ring on a preformed piperidine ring, and the formation of the piperidine ring on a preformed carbo- or heterocyclic ring .


Molecular Structure Analysis

The molecular structure of Spiro[isochroman-4,4’-piperidine] is represented by the InChI code 1S/C13H17NO/c1-2-4-12-11 (3-1)9-15-10-13 (12)5-7-14-8-6-13/h1-4,14H,5-10H2 . The molecular weight of the compound is 203.28 .

Its storage temperature is 2-8°C .

科学的研究の応用

Analgesic Properties

Spiro[isochroman-4,4'-piperidine] derivatives have been synthesized and evaluated for their analgesic activities. In particular, the synthesis of isochroman-4-spiro-4'-piperidines through intramolecular O-methylation and their analgesic activity using the "hot plate" test in mice have been reported. These compounds exhibited weak analgesic activity (Iorio, Gatta, & Menichini, 1977). Another study synthesized 1'-alkylspiro[isochroman-3, 4'-piperidin]-1-ones and related compounds, finding some with analgesic activity comparable to aminopyrine (Yamato et al., 1981).

Medicinal Chemistry and Pharmacophores

Spiro[chromane-2,4'-piperidine]-4(3H)-one is noted as an important pharmacophore, being a structural component in various drugs, drug candidates, and biochemical reagents. Recent syntheses of spiro[chromane-2,4'-piperidine]-4(3H)-one-derived compounds and their biological relevance have shown promising progress in the development of new biologically active substances containing this pharmacophore (Ghatpande et al., 2020).

Histamine Release Inhibition

Studies on spiro[isochroman-piperidine] analogs for inhibition of histamine release have been conducted. Specifically, various analogs of spiro[isochroman-3, 4'-piperidin]-1-one were prepared and tested for their inhibitory activity on compound 48/80-induced release of histamine from mast cells. The activity was found to be mainly affected by the lipophilicity of the 1'-substituent (Yamato, Hashigaki, Hiramatsu, & Tasaka, 1981).

Histone Deacetylase (HDAC) Inhibition

Spiropiperidine hydroxamic acid-based derivatives have been identified as novel histone deacetylase (HDAC) inhibitors. These compounds were evaluated for their ability to inhibit HDACs and for their antiproliferative activity on tumor cell lines, leading to the discovery of compounds with good oral bioavailability and tumor growth inhibition in murine xenograft models (Varasi et al., 2011).

Sigma Ligand Affinity

Spiro[isobenzofuran-1(3H),4'-piperidines] and related derivatives have been synthesized and evaluated as sigma ligands. The study aimed to determine the structural factors influencing sigma 1/sigma 2 affinity and selectivity. The results indicated the N-substituent's importance in affinity and selectivity, with compounds showing high affinity and selectivity for sigma 2 binding sites (Moltzen, Perregaard, & Meier, 1995).

Safety And Hazards

The safety data sheet for Spiro[isochroman-4,4’-piperidine] indicates that it has several hazard statements including H302, H315, H319, and H335 . Precautionary statements include P261, P305+P351+P338 .

特性

IUPAC Name

spiro[1,3-dihydroisochromene-4,4'-piperidine]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-2-4-12-11(3-1)9-15-10-13(12)5-7-14-8-6-13/h1-4,14H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKTGFZPABWGWIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12COCC3=CC=CC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60445771
Record name Spiro[isochroman-4,4'-piperidine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60445771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spiro[isochroman-4,4'-piperidine]

CAS RN

909034-85-1
Record name Spiro[isochroman-4,4'-piperidine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60445771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of (4-phenyl-piperidin-4-yl)-methanol (0.1 g, 0.5 mmol), paraformaldehyde (0.11 g, 3.7 mmol), 1,4-dioxane (5 ml) and concentrated hydrochloric acid solution (1.3 ml) was heated at reflux for 80 h. The reaction mixture was diluted with ethyl acetate (100 ml) and washed with 0.5 M aqueous sodium hydroxide solution. The aqueous layer was extracted with ethyl acetate (100 ml). The combined organic layers were dried over anhydrous sodium sulfate and concentrated in vacuo. Flash chromatography of the crude product with dichloromethane/methanol as eluent gave the title compound (0.053 g, 50%) as yellow solid. MS m/e: 204 (M+H+).
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
0.11 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
50%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Spiro[isochroman-4,4'-piperidine]
Reactant of Route 2
Spiro[isochroman-4,4'-piperidine]
Reactant of Route 3
Spiro[isochroman-4,4'-piperidine]
Reactant of Route 4
Spiro[isochroman-4,4'-piperidine]
Reactant of Route 5
Spiro[isochroman-4,4'-piperidine]
Reactant of Route 6
Spiro[isochroman-4,4'-piperidine]

Citations

For This Compound
1
Citations
M YAMATO, K HASHIGAKI, K HIRAMATSU… - Chemical and …, 1983 - jstage.jst.go.jp
Several l-alkyl-4-piperidylidene analogs were synthesized and tested for inhibitory activity on the compound 48/80-induced release of histamine from mast cells. 4-(4-lso-…
Number of citations: 8 www.jstage.jst.go.jp

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。